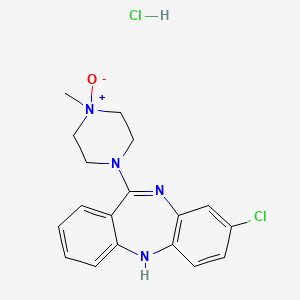

clozapine-N-oxide hydrochloride

Beschreibung

Historical Context of Chemogenetics and Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)

Chemogenetics is a technique that allows researchers to control cellular signaling pathways with chemical compounds. tocris.com The concept emerged from the desire to manipulate the activity of specific neurons or other cell types in a reversible and non-invasive manner, a challenge that traditional pharmacological and genetic methods could not fully address. sfn.org The core principle of chemogenetics involves introducing a genetically modified receptor into a target cell population. This receptor is engineered to be unresponsive to the body's natural (endogenous) signaling molecules but can be selectively activated by a specific, externally administered chemical actuator. numberanalytics.com

The development of chemogenetics can be traced back to early efforts to create orthogonal enzyme-ligand pairs. nih.gov However, the field gained significant momentum with the advent of engineered G protein-coupled receptors (GPCRs), which are a large family of receptors involved in a vast array of physiological processes. oup.com

A significant breakthrough came in 1998 with the creation of "Receptors Activated Solely by a Synthetic Ligand" (RASSLs). tocris.comnews-medical.net These were the precursors to DREADDs and demonstrated the feasibility of using engineered GPCRs to control cellular activity in vivo. tocris.com However, RASSLs had limitations, including some residual activity in the absence of their ligand and the potential for the ligands to have off-target effects. tocris.com

To overcome these limitations, the DREADD technology was developed in 2007. mdpi.com DREADDs are engineered from human muscarinic acetylcholine (B1216132) receptors (a type of GPCR) through directed molecular evolution. news-medical.netnih.gov This process resulted in receptors that have a high affinity for a synthetic ligand but are not activated by the endogenous neurotransmitter, acetylcholine. nih.gov The most commonly used DREADDs are the hM3Dq receptor, which activates neurons, and the hM4Di receptor, which inhibits them. tocris.comnih.gov

Role of Clozapine-N-Oxide Hydrochloride as a DREADD Ligand

Clozapine-N-oxide (CNO) hydrochloride emerged as the primary "designer drug" for activating these muscarinic-based DREADDs. rndsystems.com CNO is a metabolite of the atypical antipsychotic drug clozapine (B1669256). wikipedia.orgsfn.org Initially, CNO was considered to be biologically inert, meaning it was believed to have no physiological effects on its own, making it an ideal candidate for a DREADD actuator. sfn.orgjneurosci.org The principle was simple: when CNO is administered to an animal expressing a DREADD, it would bind exclusively to the engineered receptor, thereby activating or inhibiting the target cells with high specificity. researchgate.net

The combination of DREADDs and CNO provided researchers with a powerful and versatile tool. By expressing DREADDs in specific neuronal populations, scientists could remotely control their activity by systemically administering CNO. sfn.org This has been instrumental in dissecting the neural circuits underlying a wide range of behaviors and physiological processes. oup.com

However, subsequent research has revealed a more complex picture regarding CNO's mechanism of action. Studies have shown that CNO itself has poor penetration of the blood-brain barrier and can be reverse-metabolized back into clozapine in the body. researchgate.netthe-scientist.comnih.govresearchgate.net This converted clozapine can then cross the blood-brain barrier and, due to its high affinity for DREADDs, is likely the primary activator of the receptors in the brain. researchgate.netthe-scientist.comfrontiersin.org This finding has led to a re-evaluation of CNO's role and has prompted the need for careful experimental controls. nih.gov

| Property | Description |

| Chemical Formula | C18H19ClN4O wikipedia.org |

| Molar Mass | 342.83 g/mol wikipedia.org |

| Primary Target | Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) rndsystems.com |

| Mechanism of Action | Initially thought to be a direct agonist, it is now understood to be a prodrug that converts to clozapine, which then activates DREADDs. researchgate.netthe-scientist.com |

| Commonly Used DREADDs | hM3Dq (excitatory), hM4Di (inhibitory) tocris.com |

Evolution of DREADD Actuators and the Position of this compound within Research Tools

The revelations about CNO's in vivo conversion to clozapine spurred the development of a new generation of DREADD actuators with improved properties. nih.gov The goal was to find compounds with high potency and selectivity for DREADDs, good blood-brain barrier penetration, and minimal off-target effects. addgene.org

Several alternative ligands have since been developed and characterized, each with its own set of advantages and disadvantages. These include:

Compound 21 (C21): This compound has minimal off-target activity and does not appear to be metabolized to clozapine. nih.govaddgene.org

Deschloroclozapine (DCZ): DCZ is a potent and selective DREADD agonist that has been shown to be effective in both mice and non-human primates. nih.gov

Perlapine (B1679613): An approved medication for insomnia in Japan, perlapine has high selectivity for activating hM3Dq DREADDs. nih.gov

JHU37160 (J60): A newer generation agonist with high potency. nih.gov

The development of these alternative actuators has provided researchers with more options and has helped to address some of the concerns associated with CNO. However, CNO remains a widely used tool in chemogenetics, and studies using CNO continue to contribute valuable insights, provided that appropriate control experiments are conducted to account for any potential off-target effects of its metabolite, clozapine. nih.govnih.gov

The evolution of DREADD technology also extends beyond just the ligands. New types of DREADDs have been created, such as the KORD (kappa-opioid receptor DREADD), which is activated by the ligand salvinorin B and allows for multiplexed control of different neuronal populations. news-medical.netnih.gov Additionally, other chemogenetic systems, like the Pharmacologically Selective Actuator Modules (PSAMs) which are based on ligand-gated ion channels, have been developed, further expanding the toolkit available to researchers. tocris.commdpi.com

Table of DREADD Actuators:

| Actuator | Primary DREADD Target(s) | Key Characteristics |

| Clozapine-N-Oxide (CNO) | hM3Dq, hM4Di | The original DREADD actuator; now understood to act primarily through its metabolite, clozapine. rndsystems.comresearchgate.netthe-scientist.com |

| Compound 21 (C21) | hM3Dq, hM4Di | Minimal off-target activity; does not appear to metabolize to clozapine. nih.govaddgene.org |

| Deschloroclozapine (DCZ) | Muscarinic-based DREADDs | High potency and selectivity; effective in mice and monkeys. nih.gov |

| Perlapine | hM3Dq | Approved for human use in Japan; high selectivity for hM3Dq. nih.gov |

| Salvinorin B (SalB) | KORD (Kappa-Opioid Receptor DREADD) | Activates an alternative, inhibitory DREADD system, allowing for multiplexing. tocris.comnih.gov |

| JHU37160 (J60) | hM3Dq, hM4Di | A high-potency, next-generation agonist. nih.gov |

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGHVYKAJMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Dreadd Activation by Clozapine N Oxide Hydrochloride

Interaction with Engineered Muscarinic Receptors (hM3Dq and hM4Di)

CNO hydrochloride serves as a potent agonist for specifically engineered human muscarinic receptors, most notably the hM3Dq and hM4Di DREADDs. medchemexpress.comtargetmol.commedchemexpress.comrndsystems.com These receptors are modified versions of the native human M3 and M4 muscarinic acetylcholine (B1216132) receptors. The modifications render them insensitive to their natural ligand, acetylcholine, but highly responsive to the synthetic ligand CNO. nih.govnih.govhellobio.com

The interaction between CNO and these engineered receptors is highly specific. The hM3Dq receptor is a Gq-coupled DREADD, and its activation by CNO leads to the stimulation of neuronal activity. researchgate.net Conversely, the hM4Di receptor is a Gi/o-coupled DREADD, and its activation by CNO results in the inhibition of neuronal activity. researchgate.net This ability to selectively activate either excitatory or inhibitory pathways in a targeted manner is a key advantage of the DREADD system. sfn.org

While initially believed to be pharmacologically inert, subsequent research has revealed that CNO can be reverse-metabolized to clozapine (B1669256), which itself has a complex pharmacological profile. nih.govsfn.orgnih.govbiorxiv.orgwikipedia.org However, the direct interaction of CNO with the engineered DREADD receptors remains the primary mechanism for its intended chemogenetic effects. Studies have shown that CNO can directly enter the brain and activate hM4Di receptors. nih.govresearchgate.net

Table 1: Interaction of Clozapine-N-Oxide with Engineered Muscarinic Receptors

| Receptor | Coupling | Effect of CNO Activation | Reference |

|---|---|---|---|

| hM3Dq | Gq | Neuronal Stimulation | researchgate.net |

| hM4Di | Gi/o | Neuronal Inhibition | researchgate.net |

G-Protein Coupled Signaling Cascades Initiated by Clozapine-N-Oxide Hydrochloride-Activated DREADDs

The activation of DREADDs by CNO hydrochloride initiates specific intracellular signaling cascades mediated by G-proteins. targetmol.commedchemexpress.comnih.govresearchgate.netresearchgate.net When CNO binds to the hM3Dq receptor, it triggers the activation of the Gq family of G-proteins. This, in turn, stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately result in an increase in intracellular calcium levels and the activation of protein kinase C, leading to neuronal depolarization and increased firing.

In contrast, the binding of CNO to the hM4Di receptor activates the Gi/o family of G-proteins. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a reduction in neuronal excitability.

It is important to note that, like endogenous GPCRs, DREADDs can also engage in β-arrestin-dependent signaling pathways, which are independent of G-protein activation. nih.gov This adds another layer of complexity to the signaling outcomes following CNO-DREADD interaction.

Table 2: Signaling Cascades Initiated by CNO-Activated DREADDs

| DREADD Receptor | G-Protein Family | Key Second Messengers/Effectors | Overall Cellular Response | Reference |

|---|---|---|---|---|

| hM3Dq | Gq | ↑ IP3, ↑ DAG, ↑ Ca2+ | Neuronal Excitation | researchgate.net |

| hM4Di | Gi/o | ↓ cAMP, Activation of GIRK channels | Neuronal Inhibition | researchgate.net |

Pharmacokinetic and Metabolic Research of Clozapine N Oxide Hydrochloride in Preclinical Models

In Vivo Metabolism to Clozapine (B1669256) and Other Metabolites

Once administered, clozapine-N-oxide hydrochloride undergoes metabolic transformations, leading to the formation of clozapine and other related compounds. nih.govnih.gov This in vivo conversion is a critical aspect of its pharmacological profile.

N-oxide Reduction to Clozapine

A significant metabolic pathway for clozapine-N-oxide is its reduction back to the parent compound, clozapine. nih.govrowan.eduresearchgate.net This "back-metabolism" or "reverse-metabolism" has been observed across various preclinical models, including rats, mice, and nonhuman primates. nih.govrowan.edu Studies have shown that following administration of CNO, detectable and biologically relevant levels of clozapine are found in the plasma and cerebrospinal fluid (CSF). nih.govnih.gov For instance, in rhesus monkeys given a subcutaneous dose of CNO, clozapine was observed in both plasma and CSF. nih.gov Similarly, research in rats and mice has confirmed this conversion, with clozapine appearing in plasma shortly after CNO administration. rowan.edu This reversible metabolism, where clozapine is metabolized to CNO and CNO is reduced back to clozapine, suggests a dynamic interplay between the two compounds in vivo. nih.gov

Formation of N-desmethylclozapine (NDMC)

In addition to its reduction to clozapine, clozapine-N-oxide can also lead to the formation of N-desmethylclozapine (NDMC), another major metabolite of clozapine. nih.govrowan.edu The formation of NDMC is thought to occur indirectly, likely through the N-demethylation of the newly formed clozapine. nih.gov In rhesus monkeys, NDMC was detected in plasma and CSF following CNO administration. nih.gov Similarly, studies in mice have shown the presence of NDMC in plasma after CNO injection. rowan.edu However, the extent of NDMC formation can vary between species. For example, in one study, NDMC was not detected in rat plasma after a certain dose of CNO, while it was present in mice. researchgate.net

Interactive Table: In Vivo Metabolites of Clozapine-N-Oxide

| Species | Metabolite | Matrix | Key Finding |

| Rhesus Monkey | Clozapine, N-desmethylclozapine | Plasma, CSF | CNO is metabolized to both clozapine and NDMC. nih.gov |

| Rat | Clozapine | Plasma | CNO is reverse-metabolized to clozapine. rowan.edu |

| Mouse | Clozapine, N-desmethylclozapine | Plasma | CNO is converted to clozapine and NDMC. rowan.edu |

Bioavailability and Systemic Distribution in Animal Models

The bioavailability and systemic distribution of this compound are key determinants of its efficacy and central nervous system exposure.

Comparative Bioavailability of this compound Salt Versus Other Formulations

The hydrochloride salt form of CNO demonstrates improved bioavailability compared to other formulations, such as CNO dissolved in dimethylsulfoxide (DMSO). nih.govtocris.combio-techne.com In a study involving rhesus macaques, the administration of this compound in saline resulted in significantly higher plasma concentrations of CNO—approximately 6- to 7-fold higher—compared to CNO in a DMSO solution. nih.govnih.gov This enhanced bioavailability was also associated with a lower relative amount of conversion to clozapine. nih.govnih.gov The improved water solubility of the hydrochloride salt likely contributes to its more efficient absorption and systemic availability. sigmaaldrich.comhellobio.com

Interactive Table: Comparative Bioavailability of CNO Formulations in Rhesus Macaques

| Formulation | Relative Plasma CNO Concentration | Relative Clozapine Conversion |

| This compound (in saline) | 6- to 7-fold higher | 0.5%–1.5% clozapine/CNO |

| Clozapine-N-Oxide (in DMSO) | Lower | 3%–5% clozapine/CNO |

CNO-HCl demonstrated improved bioavailability compared with CNO-DMSO with less conversion to clozapine. nih.gov

Central Nervous System Penetration and Blood-Brain Barrier Transport

The ability of clozapine-N-oxide to cross the blood-brain barrier (BBB) and enter the central nervous system is a critical factor, particularly in the context of its use in neuroscience research.

Recent findings suggest that CNO itself has limited ability to penetrate the BBB. researchgate.netglpbio.com Instead, it is the clozapine formed through the in vivo reduction of CNO that readily crosses the BBB and exerts effects within the central nervous system. researchgate.net Studies in nonhuman primates have shown that while CNO is detected in the CSF after systemic administration, its concentrations are lower than what would be predicted from unbound plasma concentrations, suggesting restricted entry. nih.govnih.gov

Role of Efflux Transporters (e.g., P-glycoprotein)

A key mechanism limiting the CNS penetration of clozapine-N-oxide is its interaction with efflux transporters at the blood-brain barrier, particularly P-glycoprotein (P-gp). nih.govnih.gov P-glycoprotein is a transmembrane pump that actively transports a wide range of substances out of the brain, thereby limiting their accumulation. tg.org.au In vitro studies have demonstrated that CNO is a substrate for P-gp, with a notable efflux ratio. nih.govnih.govscilit.com This active efflux by P-gp provides a likely explanation for the observed restricted levels of CNO in the central nervous system. nih.govnih.gov

Interactive Table: CNS Penetration and BBB Transport of Clozapine-N-Oxide

| Compound | BBB Penetration | Role of P-glycoprotein |

| Clozapine-N-Oxide | Limited | Substrate for P-gp efflux. nih.govnih.gov |

| Clozapine | Readily Crosses | Less susceptible to P-gp efflux compared to CNO. |

Pharmacokinetic Variability across Research Species (e.g., Rodents vs. Non-Human Primates)

The pharmacokinetic profile of clozapine-N-oxide (CNO) and its hydrochloride salt demonstrates significant variability across different preclinical research species, most notably between rodents (such as mice and rats) and non-human primates (like rhesus macaques). This variability is evident in the compound's absorption, distribution, metabolism, and elimination, which has critical implications for the design and interpretation of pharmacogenetic studies.

A pivotal aspect of CNO's pharmacology is its in vivo back-conversion to clozapine. This metabolic pathway has been consistently observed in both rodents and non-human primates. researchgate.netnih.govresearchwithrowan.com However, the extent and rate of this conversion can differ, influencing the relative plasma concentrations of CNO and its parent compound, clozapine, in each species.

In mice, studies have shown that following administration, CNO is back-converted to clozapine, which can accumulate in brain tissue. nih.govresearchgate.net Interestingly, while clozapine levels rise, CNO is also capable of entering the brain, with cerebrospinal fluid (CSF) concentrations reaching levels that could directly activate designer receptors. nih.gov Research in rats has also confirmed the reverse metabolism of CNO to clozapine. researchwithrowan.comnih.gov For instance, in both rats and mice, approximately 7.5% to 13% of the administered CNO has been reported to be metabolized back to clozapine. researchgate.net

Research in non-human primates, specifically rhesus macaques, has provided further insights into the pharmacokinetic nuances of CNO and its hydrochloride salt. A comparative study between CNO dissolved in dimethyl sulfoxide (B87167) (CNO-DMSO) and the water-soluble this compound (CNO-HCl) revealed significant differences in bioavailability and metabolism. nih.govnih.gov The administration of CNO-HCl resulted in six- to seven-fold higher plasma concentrations of CNO compared to the CNO-DMSO formulation. nih.govnih.gov Furthermore, the conversion to clozapine was notably lower with the hydrochloride salt, with the clozapine/CNO ratio being approximately 0.5%–1.5% for CNO-HCl compared to 3%–5% for CNO-DMSO. nih.govnih.gov This suggests that the formulation of the compound can significantly impact its pharmacokinetic profile in primates.

The distribution of CNO to the central nervous system also exhibits species-specific characteristics. In rhesus macaques, the concentration of CNO measured in the CSF was found to be between 2% and 6% of the plasma concentration, a ratio that did not significantly differ between the CNO-DMSO and CNO-HCl preparations. nih.govnih.gov In mice, while CNO does enter the brain, free CSF levels of clozapine have been reported to be below the detection limit in some studies, even as clozapine accumulates in the brain tissue itself. nih.gov

The following interactive tables provide a summary of key research findings on the pharmacokinetics of clozapine-N-oxide and its metabolites in rodents and non-human primates.

Interactive Data Table: Pharmacokinetic Observations of Clozapine-N-Oxide in Rodents

| Species | Key Finding | Research Focus |

| Mouse | Back-conversion of CNO to clozapine is confirmed, with clozapine accumulating in brain tissue. nih.govresearchgate.net | Metabolism and Brain Distribution |

| Mouse | Both CNO and clozapine are found in the brain after CNO administration. nih.gov | Central Nervous System Penetration |

| Rat | Reverse metabolism of CNO to clozapine has been established. researchwithrowan.comnih.gov | Metabolic Pathway Confirmation |

| Rat & Mouse | Approximately 7.5% to 13% of administered CNO is converted to clozapine. researchgate.net | Quantitation of Metabolic Conversion |

Interactive Data Table: Pharmacokinetic Observations of Clozapine-N-Oxide Formulations in Non-Human Primates (Rhesus Macaques)

| Formulation | Key Finding | Research Focus |

| CNO-HCl | Resulted in 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO. nih.govnih.gov | Bioavailability |

| CNO-HCl | Showed a lower conversion rate to clozapine (0.5%–1.5% clozapine/CNO ratio) compared to CNO-DMSO (3%–5% clozapine/CNO ratio). nih.govnih.gov | Metabolism |

| CNO-HCl & CNO-DMSO | The ratio of CNO in CSF to plasma was consistent (2% to 6%) regardless of the formulation. nih.govnih.gov | Central Nervous System Distribution |

These species-specific differences in the pharmacokinetics of this compound underscore the importance of careful consideration when extrapolating data from one preclinical model to another. The variability in metabolic conversion and bioavailability can lead to different concentrations of the active compounds reaching their intended targets, thereby influencing the observed pharmacological effects.

Analytical Methodologies for Clozapine N Oxide Hydrochloride and Its Metabolites in Research Samples

Chromatographic Techniques for Quantitative Determination

Chromatographic methods are the cornerstone for the separation and quantification of clozapine-N-oxide hydrochloride and its related compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prevalently used techniques due to their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)

HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a widely accessible and reliable method for the simultaneous determination of CNO, clozapine (B1669256), and norclozapine. researchgate.netnih.gov These methods typically involve a reversed-phase column for separation. researchgate.netoup.com

One established HPLC-UV method utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 220 nm. researchgate.net Another method employs a mobile phase of acetonitrile and phosphate buffer (pH 2.7) with UV detection at 254 nm. nih.gov The separation is typically achieved within a short run time, often around 7 minutes. nih.gov Photodiode array detection allows for the monitoring of absorbances over a range of wavelengths (e.g., 210-340 nm), enhancing the specificity of the analysis. nih.govoup.com

Table 1: Examples of HPLC-UV/DAD Methods for Clozapine-N-Oxide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 Reversed-Phase | C6 Silica Particles (5 µm) | Reversed-Phase |

| Mobile Phase | Acetonitrile & 62.4mM phosphate buffer (pH 4.5) (40:60 v/v) researchgate.net | Acetonitrile & 0.06 M phosphate buffer (pH 2.7) (48:52 v/v) nih.gov | Acetonitrile-methanol-0.5% triethylamine (B128534) (40:10:50) thaiscience.info |

| Detection | UV at 220 nm researchgate.net | UV at 254 nm nih.gov | UV-VIS at 250 nm thaiscience.info |

| Internal Standard | Chlorpromazine hydrochloride researchgate.net | Triprolidine nih.gov | Diazepam thaiscience.info |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

LC-MS/MS methods for CNO and its metabolites often utilize a C18 or a Synergi Polar RP column and employ positive ion electrospray ionization (ESI). nih.govnih.gov The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov For instance, the ion transition monitored for clozapine-N-oxide is often m/z 343 → m/z 256. nih.gov

Sample Preparation and Extraction Methods from Biological Matrices (e.g., Plasma, Cerebrospinal Fluid, Brain Tissue)

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analytes of interest prior to chromatographic analysis. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a frequently used method for plasma and serum samples. nih.govnih.govnih.gov This typically involves the alkalinization of the sample followed by extraction with an organic solvent such as ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol. oup.comnih.govnih.gov The analytes are then back-extracted into an acidic aqueous solution for injection into the HPLC or LC-MS/MS system. oup.comnih.gov A simple one-step LLE with diethyl ether has also been reported. thaiscience.info

Solid-Phase Extraction (SPE) is another robust method for cleaning up and concentrating samples. nih.gov This technique involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. SPE has been shown to provide high extraction recoveries, often between 85% and 95%, for CNO and its metabolites. nih.gov

For brain tissue, samples are typically homogenized before extraction procedures are applied. For cerebrospinal fluid (CSF), which is a cleaner matrix, simpler extraction methods or direct injection after minimal processing may be possible. nih.govnih.gov

Method Validation Parameters: Limits of Quantification, Precision, and Accuracy in Research Assays

To ensure the reliability of the analytical data, the developed methods must undergo rigorous validation. Key validation parameters include the limit of quantification (LOQ), precision, and accuracy.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For HPLC-UV methods, the LOQ for clozapine-N-oxide has been reported to be around 5 ng/mL. nih.gov LC-MS/MS methods offer significantly lower LOQs, often in the range of 0.05 to 1.0 ng/mL in plasma and CSF. nih.govnih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For both HPLC-UV and LC-MS/MS methods, intra- and inter-day precision values are typically required to be less than 15%. nih.govnih.govnih.gov

Accuracy: Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed by recovery studies in spiked samples and is expressed as the percentage of the nominal concentration. Accepted accuracy is generally within ±15% of the nominal value (or ±20% at the LOQ). researchgate.netnih.gov

Table 2: Summary of Method Validation Parameters from Selected Studies

| Parameter | HPLC-UV Method nih.gov | LC-MS/MS Method nih.gov | LC-MS/MS Method nih.gov |

|---|---|---|---|

| Matrix | Human Plasma | Serum & Urine | Human Plasma |

| LOQ (CNO) | 5 ng/mL | 1.0 ng/mL (serum), 2.0 ng/mL (urine) | 1 ng/mL |

| Precision (CV%) | ≤ 13.8% | < 10% | < 14% |

| Accuracy (% Error) | -19.8% to 2.8% | Bias < ±10% | Not explicitly stated, but intra- and inter-assay variations were <14% |

| Recovery | 70.4% | 52% to 85% (serum) | Not explicitly stated |

Methodological Considerations and Challenges in Clozapine N Oxide Hydrochloride Based Chemogenetic Research

Off-Target Effects and Non-Specific Receptor Occupancy in Preclinical Models

A fundamental assumption for the utility of DREADDs is that the activating ligand, such as CNO, has no biological effects in the absence of the engineered receptor. researchgate.net However, this assumption has been challenged by findings demonstrating that CNO is not as inert as initially believed, leading to off-target effects that can confound experimental results. researchgate.netfrontiersin.org

A primary source of off-target effects is the in vivo back-metabolism of CNO to its parent compound, clozapine (B1669256). researchgate.netfrontiersin.orgnih.gov This conversion has been demonstrated in both rats and mice. researchgate.netfrontiersin.org Once formed, clozapine, a potent psychoactive drug, can cross the blood-brain barrier and interact with a wide array of endogenous receptors, thereby producing its own pharmacological effects independent of the DREADD system. researchgate.netnih.govsfn.org

Research has shown that systemic administration of CNO can lead to physiologically relevant plasma and brain concentrations of clozapine. sfn.org This metabolized clozapine can occupy various neurotransmitter receptors, leading to unintended biological consequences. For instance, studies have demonstrated that CNO administration results in the occupancy of dopamine (B1211576) D2/3 and serotonin (B10506) 5-HT2A receptors in the brains of living rats. sfn.org This non-specific receptor engagement can lead to clozapine-like interoceptive stimulus effects, which have been observed in both rats and mice. researchgate.netfrontiersin.org Furthermore, the metabolism of clozapine can also produce another active metabolite, N-desmethylclozapine, which has its own pharmacological profile and can further contribute to off-target effects. researchgate.net

| Metabolite | Affected Endogenous Receptors | Observed Off-Target Effects | Supporting Evidence (Citations) |

|---|---|---|---|

| Clozapine | Dopamine D2/3, Serotonin 5-HT2A, Muscarinic M1-M4, Adrenergic α1 and α2 | Clozapine-like interoceptive stimulus effects, altered striatal glutamate (B1630785) levels. | researchgate.net, sfn.org, frontiersin.org |

| N-desmethylclozapine | Pharmacologically active with its own receptor profile. | Contributes to the overall off-target pharmacological profile. | researchgate.net |

While the majority of off-target effects are attributed to the conversion of CNO to clozapine, the question of whether CNO itself can interact with endogenous receptors has also been a subject of investigation. For the most part, CNO has been found to lack significant binding affinity for a broad panel of human and rodent receptors at concentrations typically used to activate DREADDs. researchgate.net This has led to the general consensus that CNO is largely pharmacologically inert in the absence of its engineered DREADD receptor. researchgate.netnih.gov

However, some evidence suggests that at very high concentrations, CNO may have the potential to bind to endogenous receptors. It is important to note that these concentrations are often significantly higher than those required for effective DREADD activation. Therefore, under standard experimental conditions, direct, non-metabolism-related off-target interactions of CNO are considered to be minimal. The primary concern for off-target effects in CNO-based chemogenetic studies remains its in vivo conversion to clozapine.

Interpreting Behavioral and Neurophysiological Outcomes in the Context of Metabolite Conversion

The metabolic conversion of CNO to clozapine presents a significant challenge to the interpretation of behavioral and neurophysiological data from chemogenetic experiments. frontiersin.orgnih.govutmb.edu The observed effects can no longer be solely attributed to the specific activation of the targeted DREADD-expressing neurons. Instead, they may be a composite of the intended DREADD-mediated effects and the unintended, off-target effects of metabolized clozapine.

This issue is highlighted in various preclinical studies. For example, CNO administration in control animals (not expressing DREADDs) has been shown to affect the chemosensory ventilatory reflex, a response that can be masked by high levels of stress in the animals. nih.govutmb.edu This suggests that even in well-controlled experiments, subtle off-target effects of CNO's metabolites can influence physiological outcomes. Furthermore, CNO has been reported to have dose-dependent effects on hippocampal neurotransmission, which could be a confounding factor in studies of learning and memory.

The following table summarizes some of the reported behavioral and neurophysiological effects observed in preclinical models that are likely influenced by the metabolic conversion of CNO to clozapine:

| Observed Effect | Preclinical Model | Potential Confounding Factor | Supporting Evidence (Citations) |

|---|---|---|---|

| Deficit in hypercapnic chemosensory reflex | Mice | Off-target effects of metabolized clozapine on respiratory control circuits. | nih.gov,, utmb.edu |

| Alterations in spontaneous locomotion | Rats | Clozapine's known effects on motor activity. | |

| Dose-dependent regulation of hippocampal excitatory neurotransmission | Mice | Direct pharmacological effects of clozapine on hippocampal circuits. | |

| Enhanced anxiety- and despair-like behavior in adulthood | Mice (chronic postnatal CNO administration) | Long-term neurodevelopmental changes induced by clozapine exposure. |

Comparative Studies with Alternative Chemogenetic Actuators

Deschloroclozapine (DCZ) as a DREADD Agonist

Deschloroclozapine (DCZ) has emerged as a potent and selective agonist for muscarinic-based DREADDs. nih.govaxonmedchem.com It is a metabolite of clozapine (B1669256) and has been identified as a promising alternative to CNO. nih.gov Research highlights its high affinity for both hM3Dq and hM4Di receptors. axonmedchem.comhellobio.com

Key findings from research on DCZ include:

High Potency and Selectivity: DCZ demonstrates high affinity and potency for hM3Dq and hM4Di DREADDs. axonmedchem.comhellobio.com It exhibits greater agonist potency and a 100-fold improved affinity for these receptors compared to CNO. hellobio.com

Rapid Action and Brain Penetrability: Positron Emission Tomography (PET) studies have shown that DCZ is rapidly brain-penetrable. hellobio.com Systemic delivery of low doses has been shown to enhance neuronal activity within minutes in both mice and monkeys. nih.gov

Metabolic Stability: DCZ is noted for being a metabolically stable DREADD agonist. nih.gov

Reduced Off-Target Effects: Compared to clozapine, DCZ shows lower affinity for dopamine (B1211576) (D1, D2) and serotonin (B10506) (5-HT2A, 5-HT2C) receptors. hellobio.com

Efficacy at Lower Doses: Studies have shown that DCZ can effectively activate DREADDs at significantly lower concentrations than CNO. nih.govfrontiersin.org For instance, a 0.1 mg/kg dose of DCZ was found to have equivalent or superior efficacy to a 1 mg/kg dose of CNO in activating oxytocin (B344502) neurons in transgenic rats. frontiersin.org

Table 1: Comparative Properties of DCZ and CNO

| Feature | Deschloroclozapine (DCZ) | Clozapine-N-Oxide (CNO) |

|---|---|---|

| Receptor Affinity | High affinity for hM3Dq and hM4Di. axonmedchem.comhellobio.com | Lower affinity compared to DCZ. hellobio.com |

| Potency | High potency agonist. nih.gov | Lower potency compared to DCZ. hellobio.com |

| Kinetics | Fast-acting. nih.gov | Sluggish kinetics. nih.gov |

| Brain Penetrability | Rapidly penetrates the brain. hellobio.com | Does not readily enter the brain. wikipedia.org |

| Metabolism | Metabolically stable. nih.gov | Subject to metabolic conversion to clozapine. nih.govacs.org |

| Off-Target Binding | Reduced off-target binding compared to clozapine. hellobio.com | Potential for off-target effects due to conversion to clozapine. wikipedia.orgnih.gov |

Compound 21 (C21) as a DREADD Agonist

Compound 21 (C21) is another significant alternative to CNO for activating muscarinic-based DREADDs. acs.orghellobio.com It was developed to address the concerns associated with CNO's in vivo metabolism. acs.org C21 is a potent agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. nih.govtocris.com

Key research findings on C21 include:

Potency and Selectivity: C21 is a potent agonist at hM1Dq, hM3Dq, and hM4Di DREADDs. hellobio.comtocris.com It shows over 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to the wild-type receptors and has minimal activity at wild-type M3 receptors. tocris.com

Pharmacokinetics: C21 exhibits excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties. nih.govhellobio.com It is reported to not undergo back-metabolism to clozapine. hellobio.com

In Vivo Activity: C21 effectively activates neurons expressing hM3Dq and inhibits neuronal activity in those expressing hM4Di in vivo. nih.govtocris.com

Off-Target Considerations: While C21 is highly selective for muscarinic DREADDs, some studies indicate weak to moderate binding affinity at a range of other GPCRs, which could potentially lead to functional antagonism at higher doses. acs.org Off-target effects have been observed in rats at certain concentrations, highlighting the need for careful dose selection. nih.gov For example, a 1 mg.kg-1 dose in male rats increased the activity of nigral neurons in control animals, indicating an off-target effect, which was circumvented by reducing the dose. nih.gov

Table 2: In Vitro Potency of Compound 21 (C21) at DREADDs

| DREADD Receptor | pEC50 |

|---|---|

| hM1Dq | 8.91 hellobio.comtocris.com |

| hM3Dq | 8.48 hellobio.comtocris.com |

| hM4Di | 7.77 hellobio.comtocris.com |

Advanced Applications of Clozapine N Oxide Hydrochloride in Neuroscience Research

Investigation of Specific Neural Circuit Function in Preclinical Models

The DREADD system, activated by CNO, is a cornerstone of modern neuroscience for dissecting the function of specific neural circuits in preclinical models. frontiersin.orgnih.govresearchgate.net By expressing DREADDs in defined neuronal populations, researchers can selectively turn these neurons on or off and observe the resulting behavioral and physiological changes. nih.govtaylorandfrancis.com

Cell-Type Specific Neuronal Excitation or Inhibition

A key application of the CNO-DREADD system is the ability to induce either excitation or inhibition of specific cell types. taylorandfrancis.comglpbio.com This is achieved by using different types of DREADDs. For instance, hM3Dq is a Gq-coupled DREADD that, when activated by CNO, leads to neuronal depolarization and burst firing. glpbio.comglpbio.com Conversely, the Gi-coupled hM4Di DREADD hyperpolarizes neurons, effectively silencing their activity upon CNO administration. glpbio.comglpbio.com

This precise control has been instrumental in a variety of studies. For example, researchers have used CNO to activate hM3Dq receptors in specific neuronal populations to increase food intake or to inhibit cue-induced cocaine-seeking behavior. caymanchem.comtaylorandfrancis.com In other studies, activation of hM4Di receptors in hippocampal neurons has been shown to prevent action potential firing and inhibit short-term memory retrieval in mice. caymanchem.comglpbio.com

The effectiveness of CNO in modulating DREADD activity has been validated through various means, including the observation of reduced mCherry+/Fos+ cells in the infralimbic cortex projecting to the nucleus accumbens shell during cued methamphetamine seeking, and increased mCherry+/Fos+ cells in the prelimbic cortical projection to the nucleus accumbens core. researchgate.net

It is important to note that while CNO was initially thought to be biologically inert, it can be metabolized back to clozapine (B1669256), which has its own psychoactive effects. frontiersin.orgnih.govfrontiersin.orgwikipedia.org This has led to the development of newer DREADD agonists like deschloroclozapine (DCZ) and compound 21 (C21) to provide more specific and potent activation with fewer off-target effects. nih.govnih.govresearchgate.netbioz.com

Integration with Electrophysiological Recording Techniques

To understand the direct impact of CNO-mediated DREADD activation on neuronal activity, it is often combined with various electrophysiological recording techniques. These methods provide a direct measure of changes in neuronal firing, membrane potential, and other electrical properties.

c-Fos Staining: The expression of the immediate early gene c-Fos is often used as a marker of recent neuronal activity. Studies have shown that CNO administration in animals expressing excitatory DREADDs leads to a significant increase in c-Fos expression in the targeted neuronal population, confirming successful neuronal activation. nih.govplos.org For example, CNO treatment in rats with hM3D(Gq) DREADDs in the somatosensory cortex resulted in a significant increase in c-Fos co-labeled with NeuN, a neuronal marker. nih.gov

Electroencephalography (EEG): EEG is used to record the collective electrical activity of large populations of neurons. In sleep research, EEG has been used to study the effects of CNO on sleep architecture. nih.gov Studies in wild-type mice have shown that CNO can suppress rapid eye movement (REM) sleep and alter EEG spectral power during non-REM (NREM) sleep, effects that are similar to those of clozapine. nih.govresearchgate.net

Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations in real-time. mdpi.comrsc.org In the context of DREADD research, FSCV has been used to measure changes in dopamine (B1211576) release following CNO administration. For instance, one study found that CNO attenuated the D-amphetamine-induced increase in evoked dopamine, providing a neurochemical basis for its behavioral effects. nih.govscienceopen.comresearchgate.net

Brain Slice Electrophysiology: This in vitro technique allows for detailed recording of the electrical activity of individual neurons in a controlled environment. Brain slice preparations have been used to confirm the direct effects of CNO and other DREADD ligands on neuronal excitability. nih.govresearchgate.netfrontiersin.org For example, bath application of CNO to brain slices containing neurons expressing inhibitory DREADDs leads to a decrease in action potential firing. researchgate.net Similarly, in slices with excitatory DREADDs, CNO can induce neuronal firing. These studies help to validate the cell-autonomous effects of DREADD activation. researchgate.net

Combination with Neuroimaging Modalities for Activity Mapping

Neuroimaging techniques provide a broader, network-level view of brain activity changes induced by CNO-DREADD manipulation.

microPET (micro Positron Emission Tomography): microPET imaging allows for the non-invasive visualization and quantification of metabolic activity and receptor occupancy in the brain. nih.govfrontiersin.org Studies have utilized [18F]Fluoro-deoxy-glucose (FDG)-microPET to map global changes in brain glucose metabolism following CNO-induced DREADD activation. nih.gov Interestingly, some studies have reported that while CNO successfully induces neuronal responses, FDG-microPET may not always show a corresponding increase in regional glucose metabolism in the stimulated cortex, suggesting caution in the interpretation of such data. nih.gov Other studies using radiolabeled CNO or its analogs have aimed to visualize the distribution and binding of the ligand to DREADDs in the brain. bioz.com

Future Directions and Emerging Concepts in Clozapine N Oxide Hydrochloride Research

Development of Next-Generation DREADD Systems with Enhanced Specificity and Reduced Metabolite Issues

The quest for more precise and reliable DREADD systems has spurred the development of novel receptors and ligands to overcome the challenges associated with CNO, such as its back-metabolism to clozapine (B1669256). wikipedia.orgresearchgate.netrowan.edu

Recent breakthroughs in structural analysis, including advanced imaging techniques, have provided a clearer understanding of how designer drugs bind to DREADD receptors. technologynetworks.com By visualizing the structural differences between natural receptors and engineered DREADDs, researchers can now more rationally design next-generation tools with improved drug-receptor interactions. technologynetworks.com This structure-based approach facilitates the creation of DREADDs that bind more specifically to their intended designer drugs, minimizing activation by endogenous molecules. technologynetworks.com

One promising avenue is the use of directed molecular evolution to create new DREADD variants. researchgate.net This process involves generating libraries of mutant receptors and screening them for desired properties, such as high affinity for a novel inert ligand. researchgate.net This methodology has been instrumental in developing receptors that are potently activated by new designer drugs, moving beyond the CNO-clozapine axis. researchgate.net

In this vein, several alternative DREADD systems have emerged. The KORD (kappa-opioid receptor DREADD) system, activated by the pharmacologically inert ligand salvinorin B (SALB), offers an orthogonal approach to the muscarinic-based DREADDs. nih.gov This allows for multiplexed chemogenetic control, where two different neuronal populations can be independently manipulated in the same animal by using two distinct DREADD-ligand pairs. nih.gov Furthermore, new ligands such as deschloroclozapine (DCZ) and Compound 21 have been developed as alternatives to CNO. wikipedia.orghellobio.comnih.gov These compounds are designed to have higher potency and specificity for DREADD receptors with a reduced likelihood of producing active metabolites, thus addressing the core issue of CNO's in vivo conversion to clozapine. hellobio.compharmasalmanac.com The development of these next-generation ligands with improved pharmacokinetic profiles is a primary focus, aiming for non-metabolizable agonists with no central nervous system activity outside of DREADD activation. pharmasalmanac.com

The expansion of the DREADD toolkit also includes creating receptors that couple to a wider range of intracellular signaling cascades beyond the typical Gq, Gi, and Gs pathways, such as G12/13 and Go. pharmasalmanac.comnih.gov Additionally, researchers are working on designing DREADDs with specific neuronal subdomain targeting, for example, to axons, dendrites, or cell bodies, which would offer an even finer level of control over neuronal function. nih.gov

Optimization of Clozapine-N-Oxide Hydrochloride Formulations for Refined Research Applications

The physical and chemical properties of the DREADD actuator can significantly impact its utility in research. The limited solubility of CNO in aqueous solutions often necessitates the use of solvents like dimethylsulfoxide (DMSO), which can have its own biological effects. nih.govnih.gov The development of optimized formulations, such as the hydrochloride salt of CNO, addresses this issue.

This compound (CNO-HCl) is a water-soluble salt form of CNO. nih.govtocris.com A key advantage of this formulation is its improved bioavailability compared to CNO dissolved in DMSO. nih.govnih.govtocris.com Studies in rhesus macaques have demonstrated that CNO-HCl results in significantly higher plasma concentrations of CNO compared to the CNO-DMSO formulation. nih.govnih.gov

Crucially, the use of CNO-HCl also leads to a lower ratio of clozapine to CNO in the plasma. nih.govnih.gov This indicates less in vivo conversion to the psychoactive parent compound, which is a major step toward reducing potential off-target effects. nih.govnih.govtocris.com The improved bioavailability and reduced metabolite formation make CNO-HCl a more refined tool for chemogenetic studies.

Beyond simple salt formulations, research is also exploring more advanced drug delivery systems. For example, the development of clozapine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles for nose-to-brain delivery represents an innovative approach. uq.edu.au This strategy aims to bypass the blood-brain barrier and first-pass metabolism, potentially delivering the active compound more directly to the central nervous system and reducing peripheral side effects. uq.edu.au Such targeted delivery systems could further refine the application of DREADD technology in neuroscience.

The table below summarizes a comparative pharmacokinetic study of CNO-DMSO and CNO-HCl in rhesus macaques.

| Formulation | Relative Plasma CNO Concentration | Relative Clozapine Conversion | Solvent |

|---|---|---|---|

| CNO-DMSO | 1x | 3% - 5% (clozapine/CNO) | 10% DMSO in saline |

| CNO-HCl | 6-7x higher | 0.5% - 1.5% (clozapine/CNO) | Saline |

Data derived from a comparative pharmacokinetic study in rhesus macaques. nih.govnih.gov

Methodological Advancements for Precise Quantification and Pharmacokinetic Profiling in Research Settings

Accurate measurement of CNO and its metabolites is crucial for understanding the pharmacokinetics of DREADD activation and for interpreting experimental results. Methodological advancements in analytical chemistry have provided the tools for precise quantification and pharmacokinetic profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of CNO, clozapine, and other metabolites like N-desmethylclozapine in biological samples such as plasma and cerebrospinal fluid (CSF). researchgate.netresearchgate.net This technique allows researchers to determine the concentrations of these compounds over time following administration, providing a detailed pharmacokinetic profile. nih.govresearchgate.net

Pharmacokinetic studies have been essential in revealing the in vivo conversion of CNO to clozapine in various animal models, including rats, mice, and non-human primates. researchgate.netrowan.edunih.gov These studies typically involve collecting blood plasma and sometimes CSF at multiple time points after CNO administration. nih.govresearchgate.net The data generated from these analyses, such as peak concentration (Cmax) and area-under-the-curve (AUC), are vital for comparing different formulations, doses, and routes of administration. nih.govresearchgate.net

For instance, pharmacokinetic profiling has demonstrated that CNO-HCl leads to 6- to 7-fold higher plasma concentrations of CNO compared to CNO dissolved in DMSO. nih.govnih.gov Such studies have also shown that CNO concentrations in the CSF are typically a small fraction (2-6%) of those in the plasma, and this ratio does not seem to differ between CNO-DMSO and CNO-HCl formulations. nih.govnih.gov This finding suggests that plasma concentrations can be a useful proxy for estimating CSF levels. nih.gov

The significant between-subject variability observed in pharmacokinetic studies highlights the importance of conducting individual pharmacokinetic analyses prior to extensive behavioral or physiological experiments. nih.govnih.gov This allows for a more tailored experimental design and a better understanding of the relationship between the administered dose and the resulting concentrations of the active compounds in the body.

The table below presents pharmacokinetic parameters for CNO and its metabolites in rats following intraperitoneal administration.

| Compound | Mean Concentration at 30 min (ng/ml) | Mean Concentration at 60 min (ng/ml) |

|---|---|---|

| Clozapine-N-Oxide (CNO) | Data not specified | Data not specified |

| Clozapine | Present | Present |

| N-desmethylclozapine (NDMC) | Present | Present |

Data based on pharmacokinetic analysis in rats following a 1.0 mg/kg i.p. injection of CNO. Specific mean concentrations were not provided in the summarized source, but the presence of metabolites was confirmed. researchgate.net

Q & A

Q. What are the critical considerations for preparing clozapine-N-oxide hydrochloride (CNO-HCl) solutions for in vivo behavioral studies?

CNO-HCl must be dissolved in a vehicle compatible with the experimental model. For rodent studies, a common protocol involves dissolving CNO-HCl in 5% dimethyl sulfoxide (DMSO) and saline, vortexed thoroughly to ensure homogeneity, and administered intraperitoneally at 5 mg/kg 30 minutes before behavioral testing . Precipitation risks in aqueous solutions require careful handling; using the hydrochloride salt (instead of freebase) improves solubility and stability in saline-based vehicles . Always validate solubility and stability under specific experimental conditions (e.g., temperature, concentration) to avoid batch-to-batch variability .

Q. How should researchers validate the specificity of CNO-HCl in chemogenetic (DREADD) experiments?

To confirm that observed effects are due to DREADD activation and not off-target actions of CNO-HCl, include two controls:

- Vehicle control : Administer the same DMSO/saline solution without CNO-HCl.

- Back-metabolism control : Test whether CNO-HCl is metabolized into clozapine in your model (e.g., via LC-MS analysis of plasma/serum). In non-human primates and rodents, low-dose CNO-HCl (≤5 mg/kg) typically does not produce behavioral changes independent of DREADDs, but species-specific pharmacokinetics must be verified .

Q. What analytical methods are recommended for quantifying CNO-HCl purity and stability?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control . For stability studies, monitor degradation under storage conditions (e.g., room temperature vs. desiccated) using UV-Vis or mass spectrometry. Note that CNO-HCl in aqueous solutions may precipitate over time; DMSO stock aliquots stored at -20°C are preferable for long-term stability .

Advanced Research Questions

Q. How can researchers address low recovery rates of CNO-HCl in biological matrices like serum or plasma?

Low recovery (e.g., 20% in serum ) often stems from matrix interference or protein binding. Mitigate this by:

- Sample pretreatment : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate CNO-HCl.

- Internal standardization : Add a structurally analogous deuterated compound (e.g., d4-clozapine) to correct for matrix effects during LC-MS/MS quantification .

- Validation : Perform spike-and-recovery experiments across expected concentration ranges to optimize extraction protocols .

Q. What experimental designs are optimal for pharmacokinetic (PK) studies of CNO-HCl?

Use a crossover design with serial blood sampling at critical timepoints (e.g., 15, 30, 60, 120 minutes post-injection) to capture absorption/distribution phases. Key parameters:

- Bioavailability : Compare intravenous vs. intraperitoneal administration.

- Metabolite screening : Profile plasma for clozapine (a potential metabolite) using LC-MS/MS, as even trace amounts can confound DREADD-specific effects .

- Species-specific PK : Non-human primates may require lower doses (<2 mg/kg) to avoid clozapine cross-reactivity .

Q. How can researchers resolve discrepancies in CNO-HCl’s solubility reported across studies?

Solubility variability arises from salt form (freebase vs. hydrochloride) and batch-specific impurities. To standardize protocols:

- Pre-solubilization : Dissolve CNO-HCl freebase in DMSO first, then dilute in saline (final DMSO ≤5%) .

- Batch testing : Perform solubility assays (e.g., dynamic light scattering) for each new lot.

- Alternative salts : Use CNO dihydrochloride for aqueous-based studies, as it exhibits higher solubility and reduced precipitation risks .

Q. What strategies minimize cross-reactivity in multi-DREADD experiments using CNO-HCl?

When targeting multiple neuronal populations with distinct DREADDs (e.g., hM3Dq and hM4Di):

- Dose titration : Establish non-overlapping CNO-HCl thresholds for each receptor (e.g., 1 mg/kg for hM4Di vs. 3 mg/kg for hM3Dq).

- Temporal separation : Administer CNO-HCl at staggered intervals (e.g., 30 vs. 60 minutes pre-testing) to isolate effects.

- Receptor validation : Use in situ hybridization or immunohistochemistry to confirm DREADD expression specificity .

Methodological Best Practices

- Handling & Storage : Store CNO-HCl in desiccated conditions at room temperature; avoid freeze-thaw cycles for DMSO stocks .

- Data Reporting : Include detailed solubility protocols, vehicle composition, and batch numbers in publications to enhance reproducibility .

- Ethical Compliance : Follow institutional guidelines for anesthesia (e.g., ketamine/xylazine in rodents) and postoperative care when implanting DREADD vectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.